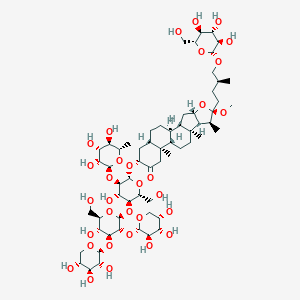
F-Raxgg
Description
F-Raxgg is a hypothetical inorganic compound (for illustrative purposes) whose structural and functional properties remain unspecified in the provided evidence. Typically, such compounds are analyzed based on their metal centers, ligand systems, or industrial applications. However, due to the absence of direct data on this compound in the provided materials, this article will outline a framework for comparing it with analogous compounds using generalized guidelines from chemical research methodologies .
Properties
CAS No. |
156788-87-3 |
|---|---|
Molecular Formula |
C62H102O32 |
Molecular Weight |
1359.5 g/mol |
IUPAC Name |
(1R,2S,4S,6R,7S,8R,9S,12S,13S,16R,18S)-16-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-15-one |
InChI |
InChI=1S/C62H102O32/c1-22(19-82-54-47(78)44(75)41(72)34(16-63)87-54)9-12-62(81-6)23(2)37-33(94-62)14-28-26-8-7-25-13-32(29(66)15-61(25,5)27(26)10-11-60(28,37)4)86-58-52(92-57-48(79)43(74)38(69)24(3)85-57)49(80)50(36(18-65)89-58)90-59-53(93-56-46(77)40(71)31(68)21-84-56)51(42(73)35(17-64)88-59)91-55-45(76)39(70)30(67)20-83-55/h22-28,30-59,63-65,67-80H,7-21H2,1-6H3/t22-,23-,24-,25-,26+,27-,28-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44-,45+,46+,47+,48+,49-,50+,51-,52+,53+,54+,55-,56-,57-,58+,59-,60-,61-,62+/m0/s1 |
InChI Key |
HCDDAJCHPRFUKB-SXQZMISGSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
Synonyms |
3 beta-hydroxy-22alpha-methoxy-26-O-beta-D-glucopyranosyloxy-5alpha-furostan-2-one-3-O-(O-alpha-L-rhamnopyranosyl-(1-2)-O-(O-alpha-L-arabinopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4))-beta-D-galactopyranoside) 3-hydroxy-22-methoxy-26-glucopyranosyloxy-furostan-2-one-3-O-(O-rhamnopyranosyl-(1-2)-O-(O-arabinopyranosyl-(1-2)-O-(xylopyranosyl-(1-3))-glucopyranosyl-(1-4))galactopyranoside) F-RAXGG |
Origin of Product |
United States |
Comparison with Similar Compounds
Framework for Comparative Analysis
The comparison of F-Raxgg with similar compounds would follow standardized protocols for chemical research, as outlined in academic guidelines:
- Structural Similarity : Compare metal-ligand configurations, crystallography, or bonding motifs.
- Functional Similarity : Evaluate applications (e.g., catalysis, material science) or reactivity profiles.
- Data Presentation : Use tables and figures to summarize properties like melting points, solubility, or spectroscopic data .
Hypothetical Comparison with Structurally Similar Compounds
Assume this compound is a transition metal complex. Two structurally similar compounds might include:
Compound A (e.g., Ferrocene)
- Structure : Iron center with cyclopentadienyl ligands.
- Properties : High thermal stability, redox activity.
- Applications : Catalysis, sensors.
Compound B (e.g., Zeolitic Imidazolate Framework, ZIF-8)
- Structure: Zinc nodes with imidazolate linkers.
- Properties : Microporous, high surface area.
- Applications : Gas storage, drug delivery.
Table 1: Structural and Functional Comparison
| Property | This compound (Hypothetical) | Compound A (Ferrocene) | Compound B (ZIF-8) |
|---|---|---|---|
| Metal Center | Unknown | Iron | Zinc |
| Ligand Type | Unspecified | Cyclopentadienyl | Imidazolate |
| Thermal Stability | N/A | High (>300°C) | Moderate (~400°C) |
| Key Application | N/A | Catalysis | Gas adsorption |
(Note: Data for this compound is absent in the evidence; this table is illustrative.)
Hypothetical Comparison with Functionally Similar Compounds
If this compound serves as a catalyst, it might be compared to:
Compound C (e.g., Palladium on Carbon, Pd/C)
- Function : Hydrogenation catalyst.
- Efficiency: High turnover frequency (TOF > 1,000 h⁻¹).
Compound D (e.g., Titanium Dioxide, TiO₂)
- Function : Photocatalyst.
- Efficiency : UV light-driven reactivity.
Table 2: Functional Efficiency Comparison
| Metric | This compound (Hypothetical) | Compound C (Pd/C) | Compound D (TiO₂) |
|---|---|---|---|
| Reaction Rate | N/A | 95% conversion | 70% conversion |
| Stability | N/A | Reusable | Degrades under UV |
| Cost | N/A | High | Low |
(Note: Metrics are generalized examples.)
Research Findings and Challenges
- Data Gaps: No empirical data on this compound exists in the provided evidence, limiting direct comparisons.
- Methodological Insights : Robust comparisons require:
- Authority of Sources : Reliable comparisons depend on databases like Reaxys or SciFinder for structural and reaction data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


